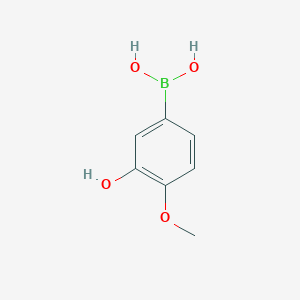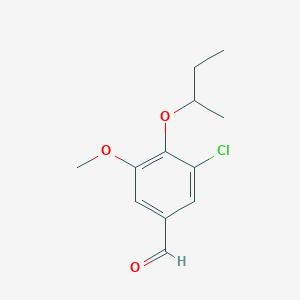
4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde is a chemical compound with the CAS Number: 872183-59-0 . It has a molecular weight of 242.7 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-sec-butoxy-3-chloro-5-methoxybenzaldehyde . The InChI code is 1S/C12H15ClO3/c1-4-8(2)16-12-10(13)5-9(7-14)6-11(12)15-3/h5-8H,4H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde is a chemical compound used in various synthetic processes. Its structure and properties allow it to be a precursor in the synthesis of complex molecules. For instance, similar halogenated vanillin derivatives have been synthesized for evaluating their antioxidant activity, showcasing the potential use of such compounds in creating antioxidant agents (Rijal, Haryadi, & Anwar, 2022). The solubility and activity coefficients of related compounds like 5-chloro-4-hydroxy-3-methoxybenzaldehyde have been studied, providing insights into their physical and chemical behavior in various conditions (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).
Biological Activities
Compounds with structural similarities to 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde have been explored for their biological activities. For example, thiosemicarbazone derivatives derived from related benzaldehydes have shown significant in vitro DNA binding, cleavage, and antitumor activities, suggesting the potential use of such compounds in developing anticancer therapies (Hussein et al., 2015).
Material Science
In the field of material science, derivatives of benzaldehydes, including compounds structurally related to 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde, have been utilized in synthesizing new materials with potential applications. Schiff bases derived from benzaldehydes have been investigated for their metal ion binding properties, which could be applied in creating new materials or sensors (Güler, Hayvalı, Dal, & Hökelek, 2012).
Photophysical Studies
Photophysical studies on halogenated and methoxy-substituted benzaldehydes, including compounds similar to 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde, have revealed interesting properties such as UV-induced conformational isomerization and photochemical reactions. These studies provide valuable information for the development of photoresponsive materials and molecules (Ildiz, Konarska, & Fausto, 2019).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies have been conducted on methoxybenzaldehydes to understand their intermolecular interactions and potential biological activities. Such studies can inform the design of new drugs and biological probes, illustrating the broad applicability of compounds like 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde in scientific research (Ghalla, ISSAOUI, Bardak, & Atac, 2018).
Eigenschaften
IUPAC Name |
4-butan-2-yloxy-3-chloro-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-4-8(2)16-12-10(13)5-9(7-14)6-11(12)15-3/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWSEMSJCICFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611395 |
Source


|
| Record name | 4-[(Butan-2-yl)oxy]-3-chloro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde | |
CAS RN |
872183-59-0 |
Source


|
| Record name | 4-[(Butan-2-yl)oxy]-3-chloro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

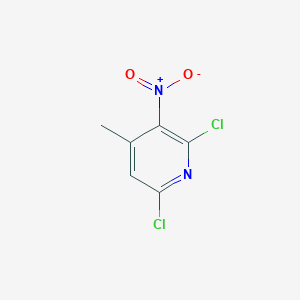




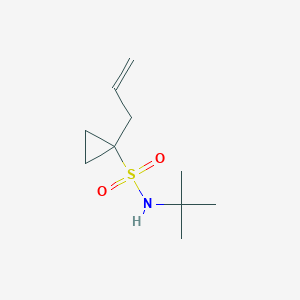
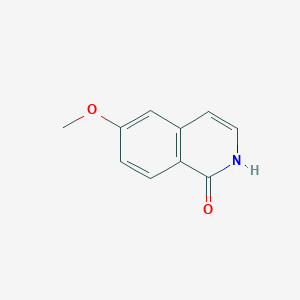
![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)
![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)
![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)


